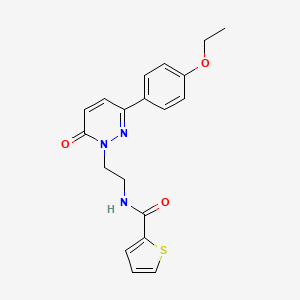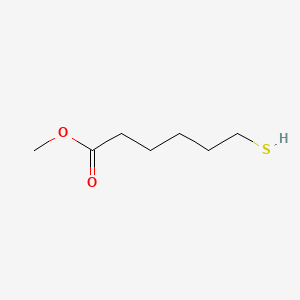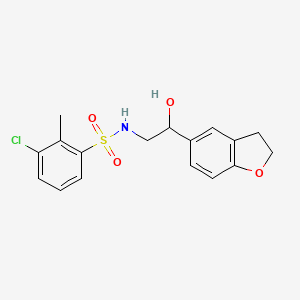
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride (AMFCOH) is a synthetic compound that belongs to the class of cyclobutanones. It has been used in scientific research as a tool to study the biochemical and physiological effects of various compounds. AMFCOH has been studied in various laboratory experiments, and its mechanism of action and biochemical and physiological effects have been elucidated.
科学的研究の応用
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride has been used in various scientific research applications, including studies of the mechanism of action, biochemical and physiological effects, and other research. In one study, 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride was used as a tool to study the mechanism of action of a compound, and the results showed that the compound interacted with several proteins and enzymes in the body. In another study, 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride was used to study the biochemical and physiological effects of a compound on the body. The results showed that the compound had a strong effect on the body's metabolism, and that it could cause an increase in blood pressure and heart rate. Finally, 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride has also been used in other research, such as studies of the structure of proteins and enzymes, and studies of the effects of compounds on the body's immune system.
作用機序
The mechanism of action of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is not fully understood, but it is believed to interact with several proteins and enzymes in the body. It is thought to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is also thought to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Finally, it is believed to interact with the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride have been studied in various laboratory experiments. The results of these experiments have shown that 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride can have a strong effect on the body's metabolism. It can increase the production of prostaglandins, which are hormones that play a role in inflammation and pain. It can also increase the metabolism of certain drugs and other compounds, and it can affect the metabolism of neurotransmitters. Finally, it can affect the body's immune system, and it can increase the production of certain cytokines, which are proteins that play a role in inflammation and immunity.
実験室実験の利点と制限
The use of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize and has a high yield. Second, it is relatively stable and has a long shelf life. Finally, it is relatively non-toxic and has low levels of side effects. However, there are also some limitations to using 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride in laboratory experiments. First, it is not very soluble in water, so it must be dissolved in a solvent before use. Second, it is not very stable in the presence of light or heat, and it can be easily degraded. Finally, it can be difficult to work with in large quantities due to its low solubility and instability.
将来の方向性
The future directions for 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride research are numerous. First, more research could be done to better understand the mechanism of action of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride, as well as its biochemical and physiological effects. Second, more research could be done to determine the effects of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride on other proteins and enzymes in the body. Third, more research could be done to determine the effects of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride on the body's immune system and the production of cytokines. Finally, more research could be done to determine the effects of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride on the metabolism of drugs and other compounds.
合成法
The synthesis of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is a multi-step process that involves the reaction of 2-fluorophenylcyclobutan-1-one with N-methylmorpholine. This reaction results in the formation of the desired product, 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride, along with byproducts. The first step in the synthesis of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is the formation of a 2-fluorophenylcyclobutan-1-one intermediate from the reaction of 2-fluorophenol and cyclobutanol. The second step is the reaction of the intermediate with N-methylmorpholine, which results in the formation of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride and a byproduct. The overall yield of the reaction is around 70%.
特性
IUPAC Name |
3-(aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11;/h1-4H,5-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEMMDXCNJNCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CN)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2618665.png)

![diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2618670.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2618673.png)
![4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2618675.png)


![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)
